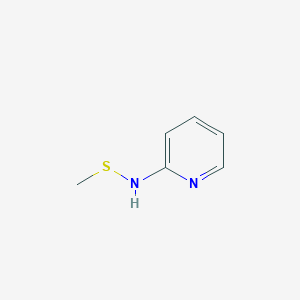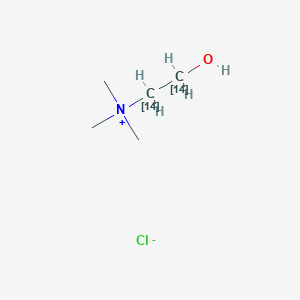
2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 143.61 g/mol. This compound is characterized by the presence of a hydroxyl group, a trimethylammonium group, and a chloride ion. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride typically involves the reaction of trimethylamine with ethylene oxide, followed by the introduction of a chloride ion. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient for the reaction.
Solvent: Common solvents include water or alcohols.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Trimethylamine, ethylene oxide, and hydrochloric acid.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: The product is purified using crystallization or distillation techniques to remove impurities.
化学反応の分析
Types of Reactions
2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ammonium compounds.
科学的研究の応用
2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: In studies involving cell signaling and neurotransmission due to its structural similarity to choline.
Medicine: As a potential therapeutic agent in the treatment of neurological disorders.
Industry: In the production of surfactants and as an additive in various industrial processes.
作用機序
The mechanism of action of 2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride involves its interaction with biological membranes and receptors. The compound can mimic the action of choline, a key neurotransmitter, and modulate signaling pathways. It binds to specific receptors on cell surfaces, leading to changes in cellular activity and function.
類似化合物との比較
Similar Compounds
Choline Chloride: Similar in structure but lacks the radiolabeled carbon atoms.
Betaine: Contains a trimethylammonium group but has a different functional group attached.
Acetylcholine: A neurotransmitter with a similar structure but different biological activity.
Uniqueness
2-Hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride is unique due to the presence of radiolabeled carbon atoms, making it useful in tracing studies and metabolic research. Its ability to mimic choline while being radiolabeled allows for detailed studies of biological processes.
特性
IUPAC Name |
2-hydroxy(1,2-14C2)ethyl(trimethyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4+2,5+2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMZJAMFUVOLNK-RLCVLZODSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)[14CH2][14CH2]O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tris[2-(3-mercaptopropionyloxy)ethyl] isocyanurate](/img/structure/B34299.png)
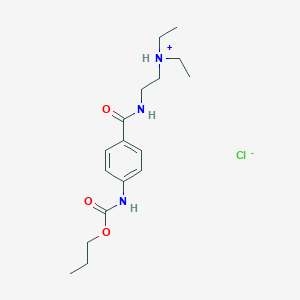
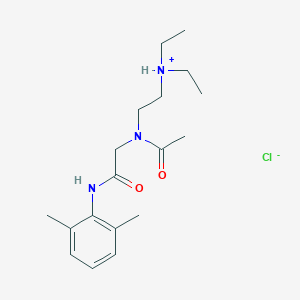
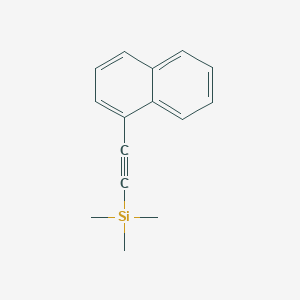
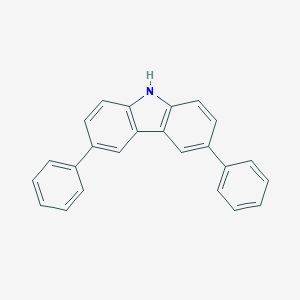
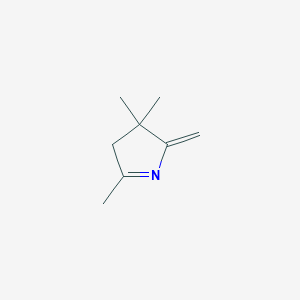
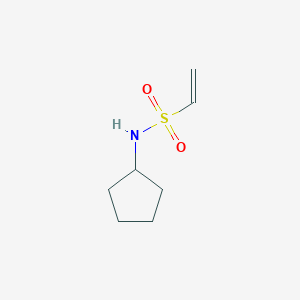
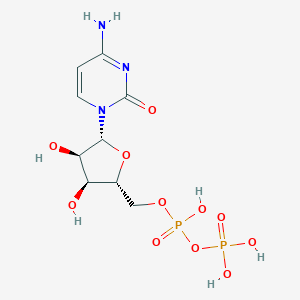
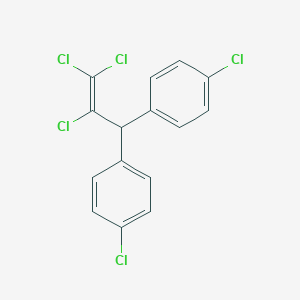
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)
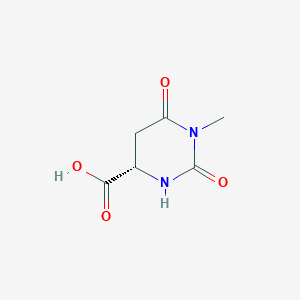
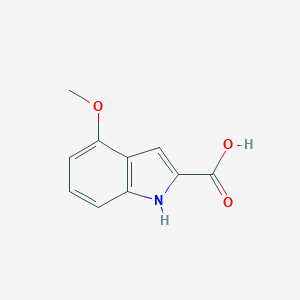
![3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B34322.png)
